4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Overview
Description
“4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 67216-75-5 . It has a molecular weight of 276.69 .
Molecular Structure Analysis
The InChI code for the compound is1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
This compound is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . It can also undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E -vinyl sulfone .Physical And Chemical Properties Analysis
The compound is a white to pale yellow low melting solid . It has a melting point of 30°C to 34°C and a boiling point of 118°C to 120°C (18.0mmHg) .Scientific Research Applications
Synthesis and Structural Analysis
A study on the synthesis of sulfonamide compounds demonstrated the use of related sulfonyl chlorides. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized from 4-methyl benzene sulfonyl chloride and characterized using various techniques. This illustrates the utility of similar sulfonyl chlorides in synthesizing and analyzing sulfonamide compounds (Sarojini et al., 2012).
Novel Synthesis Techniques
The generation of trifluoromethyl thiolsulphonates was explored through a reaction involving sulfonyl chloride, showcasing an efficient synthesis method for various trifluoromethyl thiolsulphonates. This highlights the role of sulfonyl chlorides in facilitating novel synthetic routes (Li et al., 2017).
Ionic Liquids and Extraction Processes
Research into the use of ionic liquids for extraction processes has shown the effectiveness of certain ionic liquids containing sulfonyl groups. For instance, 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl) sulfonyl}amide was found to be effective in extracting aromatic compounds from their mixtures with alkanes (Arce et al., 2007).
Material Synthesis
In the field of material synthesis, sulfonyl chlorides have been utilized to develop key building blocks for specific compounds. For example, the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride, a crucial building block of penoxsulam, was achieved through a multi-step process (Huang et al., 2019).
Catalysis and Reaction Media
Sulfonyl chlorides play a significant role in catalysis and as reaction media. The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids with 4-methyl benzenesulfonyl chloride for Friedel-Crafts sulfonylation reaction is an example of this application. This demonstrates their utility in enhancing reactivity and yield under specific conditions (Nara et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBAPTJSWGIASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656194 | |
Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
CAS RN |
67216-75-5 | |
Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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